YM796 (2-Oxa-8-azaspiro[4.5]decane Derivative) vs. Cholinesterase Inhibitors: Potency in Reversing Scopolamine-Induced Amnesia
The (S)-enantiomer of a 2-oxa-8-azaspiro[4.5]decane derivative (YM796) exhibited over 100-fold greater potency than tacrine, over 10-fold greater than E-2020 (donepezil), and 6-fold greater than amiridine in reversing scopolamine-induced memory deficits in rats [1]. This demonstrates the scaffold's potential for cognitive enhancement applications.
| Evidence Dimension | Potency in reversing scopolamine-induced amnesia (relative scale) |
|---|---|
| Target Compound Data | 1x (baseline) |
| Comparator Or Baseline | Tacrine: 0.01x; E-2020: 0.1x; Amiridine: 0.17x |
| Quantified Difference | >100-fold vs tacrine; >10-fold vs E-2020; 6-fold vs amiridine |
| Conditions | Rat passive avoidance task; oral administration |
Why This Matters
Higher potency allows for lower dosing, potentially reducing off-target cholinergic side effects.
- [1] Wanibuchi F, et al. Characterization of a novel muscarinic receptor agonist, YM796: comparison with cholinesterase inhibitors in in vivo pharmacological studies. Eur J Pharmacol. 1994;265(3):151-8. View Source
